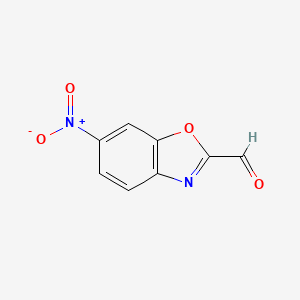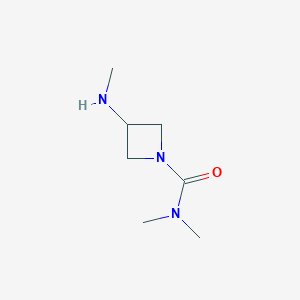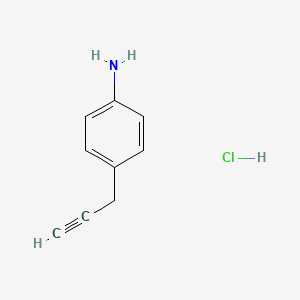
4-(Prop-2-yn-1-yl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-yn-1-yl)aniline hydrochloride is an organic compound that features a propargyl group attached to the aniline moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-(Prop-2-yn-1-yl)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is typically around 1-2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(Prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted aniline derivatives.
科学的研究の応用
4-(Prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Prop-2-yn-1-yl)aniline hydrochloride involves its interaction with molecular targets through its functional groups:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a chlorine atom.
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a fluorine atom.
4-(Prop-2-ynyloxy)aniline: Similar structure but with an ether linkage instead of a direct bond to the aniline.
Uniqueness
4-(Prop-2-yn-1-yl)aniline hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications in various fields. Its propargyl group allows for unique chemical transformations that are not possible with other similar compounds.
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
4-prop-2-ynylaniline;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h1,4-7H,3,10H2;1H |
InChIキー |
FRQGNBDKMUNFJX-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


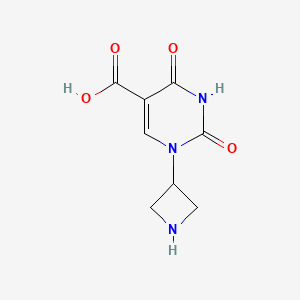

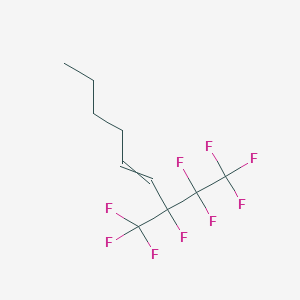
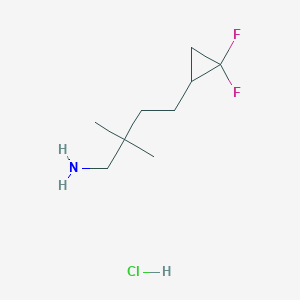
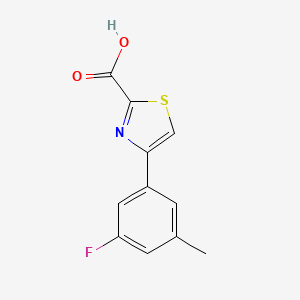
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
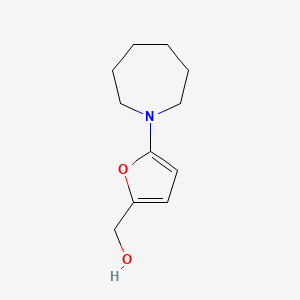
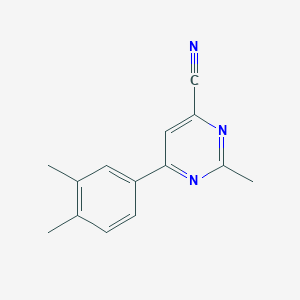
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

